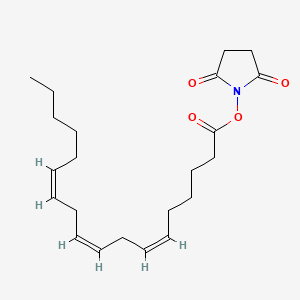

gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester is synthesized through the esterification of gamma-linolenic acid with N-hydroxysuccinimide. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester undergoes various chemical reactions, including:

Esterification: Formation of ester bonds with other compounds.

Hydrolysis: Breakdown of the ester bond in the presence of water.

Substitution: Replacement of the N-hydroxysuccinimidyl group with other functional groups.

Common Reagents and Conditions

Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in esterification reactions.

Anhydrous Conditions: Essential to prevent hydrolysis during synthesis.

Major Products Formed

The major products formed from these reactions include various ester derivatives and hydrolyzed products, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

Mechanism of Action:

GLA is converted in the body to dihomo-gamma-linolenic acid (DGLA), which is a precursor to prostaglandins that have anti-inflammatory effects. This metabolic pathway is crucial for mediating inflammation and pain relief in various conditions.

Clinical Studies:

- A double-blind, placebo-controlled study demonstrated that GLA supplementation significantly improved neuropathy symptoms in patients with diabetic neuropathy, indicating its effectiveness in managing inflammatory pain associated with nerve damage .

- In rheumatoid arthritis patients, GLA supplementation resulted in significant reductions in disease activity scores, suggesting that GLA can effectively modulate inflammatory responses in autoimmune diseases .

Dermatological Applications

Atopic Dermatitis:

Research indicates that GLA can improve skin conditions such as atopic dermatitis. A study involving evening primrose oil (rich in GLA) showed significant clinical improvement in patients after 12 weeks of treatment, correlating higher plasma GLA levels with reduced disease severity as measured by the SCORAD index .

Wound Healing:

GLA plays a role in cellular signaling and membrane integrity, which are vital for wound healing processes. Its application in topical formulations is being explored for enhancing skin repair mechanisms.

Cardiovascular Health

Potential Benefits:

GLA's anti-inflammatory properties may extend to cardiovascular health by improving endothelial function and reducing atherosclerosis risk factors. Studies suggest that dietary GLA can positively influence lipid profiles and reduce inflammatory markers associated with cardiovascular diseases .

Clinical Trials:

- A trial assessing the effects of GLA on lipid metabolism found that supplementation led to significant improvements in LDL cholesterol levels and overall cardiovascular risk profiles .

Neurological Disorders

Neuroprotection:

Research suggests that GLA may have neuroprotective effects, potentially benefiting conditions like multiple sclerosis and Parkinson’s disease. Its ability to modulate inflammation and promote neuronal health makes it a candidate for further investigation in neurodegenerative disorders .

Weight Management and Metabolic Health

Role in Fatty Liver Disease:

GLA has been shown to enhance fatty acid oxidation, which may aid in weight management and improve metabolic health outcomes. Studies indicate that it could facilitate the reduction of liver fat accumulation, thereby benefiting individuals with non-alcoholic fatty liver disease .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of Gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester involves the formation of ester bonds with target molecules. This esterification process allows the compound to modify and interact with various biochemical pathways and molecular targets . The N-hydroxysuccinimidyl group facilitates the formation of stable ester bonds, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Similar Compounds

Gamma-Linolenic Acid: The parent compound, known for its anti-inflammatory properties.

N-Hydroxysuccinimide: A common reagent used in the synthesis of ester bonds.

Uniqueness

Gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester is unique due to its ability to form stable ester bonds with a wide range of target molecules. This property makes it highly valuable in biochemical research and industrial applications .

Actividad Biológica

Gamma-Linolenic Acid (GLA) N-Hydroxysuccinimidyl Ester is a derivative of GLA, an omega-6 polyunsaturated fatty acid known for its various biological activities. This article reviews the biological activity of GLA N-hydroxysuccinimidyl ester, focusing on its anti-inflammatory properties, protective effects against oxidative stress, and potential therapeutic applications.

Overview of Gamma-Linolenic Acid

GLA is an 18-carbon fatty acid with three double bonds, classified as an omega-6 fatty acid. It is primarily found in plant oils such as evening primrose oil, borage oil, and black currant seed oil. GLA is converted in the body to dihomogamma-linolenic acid (DGLA) and arachidonic acid (AA), which are precursors to bioactive lipid mediators involved in inflammatory responses .

Anti-Inflammatory Effects

GLA exerts its anti-inflammatory effects through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : GLA has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated via the NF-kB signaling pathway, which is crucial in regulating immune responses .

- Modification of Eicosanoid Production : The conversion of GLA to DGLA leads to the production of anti-inflammatory eicosanoids. DGLA can be metabolized into prostaglandins that have anti-inflammatory properties, thereby reducing inflammation .

Protection Against Oxidative Stress

Research indicates that GLA can protect cells from oxidative stress induced by radiation and other harmful agents. In vitro studies demonstrated that GLA treatment reduced intracellular reactive oxygen species (ROS) levels and enhanced antioxidant enzyme activity in RAW 264.7 macrophage cells exposed to radiation .

In Vitro Studies

- Cell Viability : GLA has been shown to enhance cell viability in RAW 264.7 cells subjected to oxidative stress. The protective effect was attributed to its ability to modulate ROS levels and promote antioxidant defenses .

- Cytogenetic Damage : Studies indicated that GLA significantly decreased radiation-induced cytogenetic damage in cultured cells, suggesting a role in DNA protection during oxidative stress conditions .

In Vivo Studies

- Animal Models : In mouse models exposed to lethal doses of radiation, GLA supplementation resulted in improved survival rates and reduced intestinal injury, indicating its potential as a radioprotective agent .

- Clinical Implications : Clinical studies have suggested that GLA supplementation can improve outcomes in patients with inflammatory conditions such as asthma and atopic dermatitis by reducing leukotriene production and enhancing lung function .

Case Studies

| Study | Condition | Dosage | Results |

|---|---|---|---|

| Arm et al., 2013 | Mild asthma | GLA 1.67 g/d + SDA 0.88 g/d | >50% decrease in basophil response; >35% decrease in neutrophil response |

| Ziboh et al., 2004 | Atopic dermatitis | GLA 2 g/d | >20% decrease in leukotriene production (p<0.05) |

| Gadek et al., 1999 | Acute lung injury | Combined GLA and n-3 PUFAs | Reduced days on ventilation and ICU stay |

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z)-octadeca-6,9,12-trienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3/b7-6-,10-9-,13-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYAGMPCFLOGLR-QNEBEIHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.